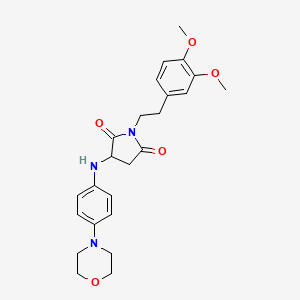
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "DMPP" and has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Mécanisme D'action
DMPP works by modulating the activity of various receptors in the body. Specifically, DMPP has been found to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at α1-adrenergic receptors. This modulation of receptor activity has been shown to have various effects on the body, including increasing dopamine and serotonin release, reducing blood pressure, and improving cognitive function.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects on the body. DMPP has been shown to increase dopamine and serotonin release, which can have beneficial effects on mood and cognitive function. DMPP has also been found to reduce blood pressure, which can be beneficial for individuals with hypertension. Additionally, DMPP has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, DMPP has been extensively studied, and its mechanism of action is well-understood. However, one limitation of DMPP is that it can be difficult to work with due to its low solubility in water. Additionally, DMPP has not been extensively studied in vivo, so its effects on the body are not fully understood.
Orientations Futures
There are several future directions for research on DMPP. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. Additionally, further research is needed to understand the in vivo effects of DMPP and its potential side effects. Finally, research is needed to develop more efficient synthesis methods for DMPP, as well as to develop new derivatives of DMPP with improved solubility and bioavailability.
In conclusion, DMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP has been extensively studied for its ability to modulate various biochemical and physiological processes in the body, and its mechanism of action is well-understood. While DMPP has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
DMPP can be synthesized through a multi-step process starting with the reaction between 3,4-dimethoxyphenethylamine and 4-morpholinophenyl isocyanate. This reaction produces an intermediate compound, which is then reacted with maleic anhydride to form DMPP.
Applications De Recherche Scientifique
DMPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. DMPP has been found to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. This modulation has been shown to have beneficial effects on various diseases and disorders, including Parkinson's disease, depression, and hypertension.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-30-21-8-3-17(15-22(21)31-2)9-10-27-23(28)16-20(24(27)29)25-18-4-6-19(7-5-18)26-11-13-32-14-12-26/h3-8,15,20,25H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPAVWUWNYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
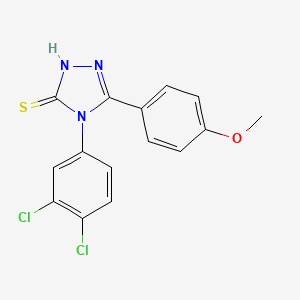


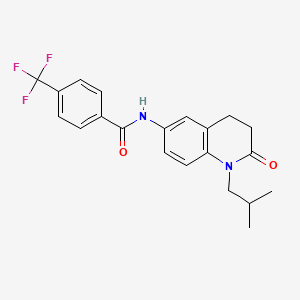
![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)
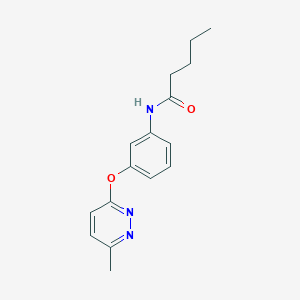

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
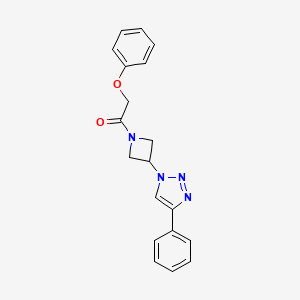
![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)